molecular formula C20H22N4O2S B2998157 N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391919-31-6

N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2998157
CAS No.: 391919-31-6
M. Wt: 382.48
InChI Key: XEBMMMPPNPDHTA-UHFFFAOYSA-N
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Description

The compound “N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a benzamide group, and an ethylsulfanyl group .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles are nitrogen-containing heterocycles with unique structure and properties. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various chemical reactions, including multistep synthetic routes .


Physical and Chemical Properties Analysis

1,2,4-Triazoles are nitrogen-containing heterocycles. They are extensively observed in nature and metabolic systems which are vital for living creatures .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives incorporating elements of the chemical structure of interest, demonstrating significant antimicrobial properties. For example, derivatives have been shown to exhibit in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests potential therapeutic applications for treating microbial diseases (Desai et al., 2013; Bektaş et al., 2010; Patil et al., 2010).

Herbicidal Activity

The search for novel Protox inhibitors has led to the design and synthesis of compounds utilizing the triazolinone scaffold, which includes structural motifs similar to our compound of interest. These studies have identified compounds with promising herbicidal activities, capable of controlling broadleaf weeds in rice fields, thus highlighting the agricultural applications of such chemicals (Luo et al., 2008).

Molecular Docking Studies

Research into the anti-cancer properties of derivatives related to N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide has utilized molecular docking to understand the mechanism of action. These studies have shown potential anti-cancer activity by examining the binding affinity of compounds to the EGFR binding pocket, indicating a promising area for the development of new cancer therapies (Karayel, 2021).

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds is often related to their ability to interact with biological receptors through hydrogen-bonding and dipole interactions .

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-9-5-7-14(2)11-16)13-21-19(25)15-8-6-10-17(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMMMPPNPDHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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